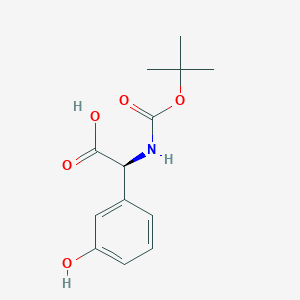

Boc-(S)-amino-(3-hydroxyphenyl)acetic acid

Description

Significance of the (S)-Configuration and Hydroxyphenyl Moiety in Biochemical Design and Stereochemistry

The specific three-dimensional arrangement of atoms, or stereochemistry, is critical to a molecule's biological function. With the exception of achiral glycine (B1666218), the amino acids that constitute proteins in virtually all living organisms are of the L-configuration , which corresponds to the (S)-configuration for most. nih.gov This homochirality is fundamental to the formation of stable, functional protein secondary structures like the alpha-helix. nih.gov The stereospecificity of enzymes means they are optimized to recognize and process only one enantiomer (mirror-image form) of a chiral molecule. nih.gov Therefore, the (S)-configuration of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid makes it a stereochemically compatible building block for designing peptides and other molecules intended to interact with biological systems.

The hydroxyphenyl moiety , specifically the hydroxyl group at the meta-position (position 3) of the phenyl ring, is another feature of major significance in biochemical and medicinal chemistry. Hydroxyl groups can profoundly influence a molecule's properties by:

Forming hydrogen bonds: As both a hydrogen bond donor and acceptor, the hydroxyl group can establish critical interactions with biological targets like enzymes and receptors, enhancing binding affinity and specificity.

Altering solubility: The introduction of a polar hydroxyl group can increase a molecule's water solubility, which is a crucial parameter for the pharmacokinetic profile of potential drug candidates.

Providing a site for further modification: The hydroxyl group can serve as a chemical handle for attaching other functional groups, such as sugars in a process known as glycosylation, which is vital for the activity of antibiotics like vancomycin (B549263). nih.gov

While the 4-hydroxyphenylglycine (p-HPG) variant is more common in well-known natural products like the antibiotic feglymycin, the 3-hydroxyphenylglycine scaffold is also found in nature, for instance in the natural product forphenicine. nih.govachemblock.com Derivatives of hydroxyphenylglycine are explored as key components in the development of new therapeutic agents, such as G protein-coupled receptor (GPCR) agonists, demonstrating the value of this structural motif in drug discovery. nih.gov

Historical Development and Emerging Trends in Amino Acid Scaffold Utilization in Chemical Research

The deliberate use of unnatural amino acids to build novel molecules represents a significant evolution in chemical research. Initially, chemists were limited to the 20 proteinogenic amino acids. However, the development of advanced synthetic methods, including robust protecting group strategies like Boc-SPPS, opened the door to creating peptides and other polymers with precisely tailored properties. chempep.comresearchgate.net This has allowed scientists to overcome the limitations of natural peptides, such as poor metabolic stability. nih.gov

In recent decades, there has been a surge of interest in using unique amino acid scaffolds as the foundation for new drugs and materials. Phenylglycine and its derivatives have emerged as a particularly valuable class of building blocks. nih.gov The arylglycine scaffold is a component of several important natural products with potent biological activities, including the glycopeptide antibiotics vancomycin and teicoplanin. achemblock.com These natural products have provided inspiration for medicinal chemists to use hydroxyphenylglycine and related structures in drug design.

Current trends focus on the use of these scaffolds to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved characteristics like enhanced stability or better oral bioavailability. nih.gov The incorporation of ncAAs like hydroxyphenylglycine derivatives allows for the fine-tuning of a molecule's size, shape, and functionality to optimize its interaction with a specific biological target. nih.gov This approach is central to the development of new enzyme inhibitors and receptor ligands. nih.gov The systematic use of such scaffolds is a powerful strategy in modern drug discovery, enabling the creation of novel therapeutic candidates for a wide range of diseases.

Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 46988-94-7 achemblock.com |

| Molecular Formula | C13H17NO5 achemblock.com |

| Molecular Weight | 267.28 g/mol achemblock.com |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyphenyl)acetic acid achemblock.com |

| Synonym | N-Boc-(S)-3-hydroxyphenylglycine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZGHJNAVZKAIL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Routes to Boc-(S)-amino-(3-hydroxyphenyl)acetic acid and its Analogues

The generation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis, driven by the distinct biological activities often exhibited by single enantiomers. The asymmetric synthesis of unnatural α-amino acids, including aryl-glycine derivatives like this compound, has been the focus of extensive research. capes.gov.brrsc.org Traditional methods have often relied on stoichiometric amounts of toxic and sensitive reagents, which can limit the scope and scalability of the synthesis. rsc.org

Recent advancements have moved towards more efficient and practical protocols. One innovative approach involves photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols, which serve as radical precursors. rsc.org This method utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, enabling the synthesis of a variety of functionalized unnatural α-amino acids. rsc.org This process is atom-economical and redox-neutral, with carbon dioxide as the only stoichiometric byproduct, representing a significant step forward in green chemistry. rsc.org

Another prominent strategy is the use of engineered enzymes. Phenylalanine ammonia (B1221849) lyases (PAL) variants have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which, while structurally different, showcases the power of biocatalysis in creating stereochemically complex amino acids with high diastereoselectivity and enantioselectivity. nih.gov Such enzymatic methods offer an efficient pathway for producing valuable amino acid building blocks. nih.gov

Stereoselective Synthesis of Chiral Derivatives for Specific Applications

The core structure of this compound serves as a scaffold for the stereoselective synthesis of more complex chiral derivatives. These derivatives are often designed for specific applications in medicinal chemistry, where precise three-dimensional orientation of functional groups is critical for biological activity.

One established method involves the nucleophilic substitution (SN2) reaction. For instance, enantiopure α-hydroxy acid esters can be converted into chiral triflate esters. These intermediates then react with nucleophiles like N-Boc-aminopyrrolidines or N-Boc-aminopiperidines, proceeding with an inversion of configuration to yield chiral N-(aminocycloalkylene)amino acid derivatives with high enantiomeric and diastereomeric purity. nih.govsemanticscholar.org The resulting products, such as methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates, are valuable chiral building blocks for further synthetic elaboration. nih.govsemanticscholar.org

Another approach utilizes chiral auxiliaries. For example, racemic α-aryl-β-cyanopropionic acid chlorides can be esterified with a chiral N-phenylpantolactam auxiliary. researchgate.net This process leads to the diastereoselective formation of pantolactam cyano esters, which can be separated by column chromatography. researchgate.net Subsequent hydrolysis under non-racemizing conditions yields enantiopure α-aryl-β-cyanopropionic acids, which are then readily converted into enantiopure N-Boc-protected γ-amino acid derivatives. researchgate.net The development of methods for the diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines also provides a powerful route to a wide variety of enantioenriched amines after acidic cleavage of the sulfinamide product. acs.org

The table below summarizes representative yields and stereoselectivities for the synthesis of chiral amino acid derivatives using these methodologies.

| Starting Material | Reagent/Auxiliary | Product Type | Yield | Stereoselectivity (dr or ee) | Reference |

| Chiral triflate esters ((R)-2a–c and (S)-2a–c) | 3-Boc-aminopiperidine | Diastereomeric piperidine (B6355638) derivatives (10a–c) | 60–86% | Not specified in abstract | semanticscholar.org |

| Chiral triflate esters ((R)-2a–c and (S)-2a–c) | 3-Boc-aminopyrrolidine | Diastereomeric pyrrolidine (B122466) derivatives (11a–c) | 54–79% | Not specified in abstract | semanticscholar.org |

| Racemic α-aryl-β-cyanopropionic acid chlorides | (R)- or (S)-N-phenylpantolactam | Pantolactam cyano esters | ~100% | up to 93:7 dr | researchgate.net |

| N-tert-Butanesulfinyl imines | Organometallic reagents | α-branched and α,α-branched amines | Good | up to 99:1 dr | acs.org |

Strategic Application of the Boc Protecting Group in Organic and Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in the construction of peptides. fiveable.meresearchgate.net Its popularity stems from its stability under a broad range of reaction conditions, including exposure to most nucleophiles and bases, which ensures the integrity of the protected amine during complex synthetic sequences. fiveable.me

The primary advantage of the Boc group is its facile removal under mild acidic conditions. fiveable.me Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently regenerates the free amine without affecting other acid-labile protecting groups, such as benzyl-based ethers often used for side-chain protection. fiveable.meresearchgate.net This orthogonality is fundamental to strategies like Boc-based solid-phase peptide synthesis (SPPS). researchgate.net In this approach, the N-terminal Boc group is selectively cleaved by TFA, allowing for the sequential addition of amino acid residues, while side-chain protecting groups and the resin linkage remain intact until the final deprotection step, which often employs a strong acid like anhydrous hydrogen fluoride (B91410) (HF). researchgate.net

The Boc group's stability and predictable cleavage conditions make it a versatile tool, allowing chemists to perform multiple transformations on a molecule while safeguarding sensitive amine functionalities. fiveable.me This has led to its use in the synthesis of complex molecules beyond peptides, including peptide nucleic acids (PNAs), where Boc-chemistry has been shown to be advantageous over other strategies. rsc.org

| Protecting Group Strategy | Temporary Nα-Protection | Side-Chain/Linker Protection | Nα-Deprotection Reagent | Final Deprotection Reagent | Reference |

| Boc/Bzl SPPS | Boc | Benzyl-based groups | Trifluoroacetic acid (TFA) | Hydrogen Fluoride (HF) | researchgate.net |

| Fmoc/tBu SPPS | Fmoc | tert-Butyl or Trityl-based | 20% Piperidine in DMF | Trifluoroacetic acid (TFA) | researchgate.net |

Chemoenzymatic Approaches for Amino Acid Derivative Preparation

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. For the preparation of amino acid derivatives, enzymes offer unparalleled stereocontrol.

A notable example is a two-enzyme cascade reaction for transforming readily available L-α-amino acids into 2-substituted 3-hydroxycarboxylic acid derivatives. nih.gov This process involves an initial enzymatic deamination to produce a 2-oxoacid, followed by an aldol (B89426) addition to formaldehyde (B43269) catalyzed by specific aldolases to furnish chiral 4-hydroxy-2-oxoacids. nih.gov A subsequent chemical step, an in situ oxidative decarboxylation using hydrogen peroxide, yields the final 2-substituted 3-hydroxycarboxylic acid product. nih.gov This strategy provides access to both enantiomers of the target molecules with high enantiomeric excess (91–98% ee) by selecting the appropriate enzyme. nih.gov

Engineered enzymes have also expanded the scope of chemoenzymatic synthesis. Variants of phenylalanine ammonia lyase (PAL) have been developed to catalyze the asymmetric addition of ammonia to β-substituted cinnamate (B1238496) analogues. nih.gov This allows for the direct synthesis of β-branched aromatic α-amino acids with excellent diastereoselectivity and enantioselectivity, demonstrating how protein engineering can overcome challenges in synthesizing sterically demanding amino acids. nih.gov

| Enzymatic System | Starting Material(s) | Key Transformation(s) | Product Type | Stereoselectivity/Yield | Reference |

| Two-enzyme cascade (deaminase and aldolase) | L-α-amino acids, Formaldehyde | Deamination, Aldol addition, Oxidative decarboxylation | 2-substituted 3-hydroxycarboxylic acids | 91–98% ee; 22–79% yield | nih.gov |

| Engineered Phenylalanine Ammonia Lyase (PAL) | β-substituted cinnamic acids, Ammonia | Asymmetric hydroamination | β-branched aromatic α-amino acids | >20:1 dr, >99.5% ee | nih.gov |

Post-Synthetic Modifications and Functionalization Strategies of Amino Acid Scaffolds

Once an amino acid scaffold like this compound is synthesized, it can be further modified to introduce new functionalities and create diverse chemical structures. These post-synthetic modifications are crucial for developing probes, labeled biomolecules, and complex drug candidates. nih.gov

One powerful strategy involves leveraging the inherent reactivity of the scaffold. For example, pyrrolidine-fused scaffolds can be synthesized via a three-component cycloaddition, resulting in structures with reactive N-termini that are amenable to further diversification with a range of reagents. acs.org This approach has been shown to be compatible with DNA-encoded library (DEL) technology, enabling the creation of vast libraries of drug-like molecules. acs.org The stability of the scaffold under various conditions is critical for the success of these subsequent functionalization steps. acs.org

Another approach involves the use of short linear interaction motifs (SLiMs), which are peptide sequences of 3-10 amino acids that can be incorporated into synthetic scaffolds. nih.gov These motifs can serve as sites for post-translational modifications or as handles for assembling multi-protein complexes, thereby introducing new functions to the original scaffold. nih.gov The development of covalent linkages between peptide motifs and their cognate adaptor domains represents a promising strategy for creating stable and efficient functionalized systems. nih.gov These methods allow for the spatial and temporal control of protein function and are increasingly applied in the development of therapeutic antibodies and other biologics. nih.gov

Boc S Amino 3 Hydroxyphenyl Acetic Acid As a Versatile Chiral Building Block in Advanced Chemical Synthesis

Peptide and Peptidomimetic Design and Construction

The chemical synthesis of peptides involves the condensation of the carboxyl group of one amino acid with the amino group of another. To achieve a specific sequence, protecting group strategies are essential to prevent undesirable side reactions. Boc-(S)-amino-(3-hydroxyphenyl)acetic acid is well-suited for this role, particularly within the framework of solid-phase peptide synthesis (SPPS). nih.govnih.gov

Incorporation into Bioactive Peptide Sequences and Analogue Development

This compound serves as a key starting material for the incorporation of the non-proteinogenic amino acid (S)-3-hydroxyphenylglycine into peptide chains. cymitquimica.comnih.gov This process is fundamental in the development of peptide analogues and peptidomimetics. The incorporation of unnatural amino acids is a powerful strategy to modify the biological activity and properties of a parent peptide. The (S)-3-hydroxyphenylglycine residue, for instance, is a crucial structural component in the biosynthesis of peptidic natural products, such as the vancomycin (B549263) group of antibiotics, where it plays a role in establishing the rigid conformation required for biological activity. nih.gov

In synthetic applications, the Boc-protected amino acid is coupled to a growing peptide chain, often anchored to a solid support. nih.gov Following the coupling reaction, the acid-labile Boc group is removed, typically with an acid like trifluoroacetic acid (TFA), to reveal a new N-terminal amine ready for the next coupling cycle. youtube.com This iterative process allows for the precise placement of the (S)-3-hydroxyphenylglycine residue within a desired sequence. nih.gov The unique phenolic side chain can introduce new hydrogen bonding interactions or serve as a handle for further chemical modification, enabling the development of analogues with altered receptor binding affinities or functional profiles.

Synthesis of Proteolytically Stable Peptide Analogues and Mimetics

A major challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body, leading to a short in-vivo half-life. nih.gov The incorporation of unnatural amino acids, such as (S)-3-hydroxyphenylglycine derived from its Boc-protected precursor, is a widely used strategy to overcome this limitation. Peptides containing non-standard amino acid structures can exhibit enhanced resistance to proteolytic enzymes. nih.gov

The unique side chain and alpha-carbon substitution of (S)-3-hydroxyphenylglycine can disrupt the recognition motifs required by proteases for substrate binding and cleavage. This steric hindrance prevents the enzyme from efficiently hydrolyzing the adjacent peptide bonds, thereby increasing the metabolic stability of the resulting peptide analogue. This enhanced stability is a critical attribute for peptide-based drug candidates, allowing for prolonged therapeutic action.

Development of Oligomeric Structures for Advanced Chemical and Biochemical Applications

The utility of this compound extends beyond traditional peptide synthesis to the construction of more complex oligomeric structures. Oligomers built from unnatural amino acids, sometimes called foldamers, can adopt stable, predictable three-dimensional conformations similar to natural biopolymers. The defined stereochemistry and functionality of this building block are critical for controlling the final architecture of these synthetic macromolecules. elsevierpure.com

These advanced oligomeric structures have applications in materials science, catalysis, and as scaffolds for drug discovery. nih.gov For example, derivatives of unnatural amino acids can be assembled into peptoids (N-substituted glycine (B1666218) oligomers) or other sequence-specific polymers. The ability to incorporate the (3-hydroxyphenyl)acetic acid moiety allows for the introduction of specific structural constraints and functional groups, paving the way for the design of novel materials and molecular tools with tailored properties. elsevierpure.comnih.gov

Rational Design and Synthesis of Enzyme Inhibitors

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that specifically modulate the activity of a target enzyme involved in a disease pathway. nih.gov Chiral building blocks like this compound are frequently employed as starting points for the synthesis of potent and selective inhibitors. cymitquimica.comnih.gov

Classification of Target Enzymes and General Inhibition Mechanisms

Inhibitors derived from amino acid-like scaffolds can target a wide variety of enzyme classes. A rational structure-based approach is often used to develop these inhibitors. nih.gov The core structure provided by (S)-amino-(3-hydroxyphenyl)acetic acid can be elaborated into molecules that target enzymes such as proteases, kinases, methyltransferases, and oxidoreductases. A common mechanism of action is competitive inhibition, where the inhibitor molecule is designed to bind to the enzyme's active site, preventing the binding of the natural substrate. nih.govresearchgate.net

| Enzyme Class | Function | Relevance of Inhibition | Potential Role of the Hydroxyphenylglycine Scaffold |

|---|---|---|---|

| Proteases (e.g., Thrombin, Matriptase) | Catalyze the breakdown of proteins via peptide bond hydrolysis. nih.gov | Therapeutic targets in coagulation disorders, inflammation, and viral replication. nih.gov | The amino acid structure can mimic the natural peptide substrate, while the phenyl ring interacts with specificity pockets in the active site. nih.gov |

| Protein Lysine (B10760008) Methyltransferases (e.g., GLP, G9a) | Transfer methyl groups to lysine residues on histone and non-histone proteins, regulating gene expression. nih.gov | Dysregulation is linked to cancer and inflammatory diseases. nih.gov | Can serve as a core to build molecules that compete with the cofactor or substrate at the catalytic site. nih.gov |

| Oxidoreductases (e.g., Tyrosinase, Complex I) | Catalyze oxidation-reduction reactions. nih.govmdpi.com | Targets for metabolic disorders, pigmentation control, and neurodegenerative diseases. nih.govmdpi.com | The phenolic ring can engage in key interactions within the active site, mimicking parts of the natural substrate or cofactor. mdpi.com |

| Peptidases (e.g., Dipeptidyl Peptidase III) | Hydrolyze small peptides. mdpi.com | Involved in pain and inflammation signaling pathways. mdpi.com | Used to build peptidomimetics that act as transition-state analogue inhibitors, binding tightly to the active site without being cleaved. mdpi.com |

Structure-Activity Relationship (SAR) Studies in Inhibitor Development

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of an initial inhibitor lead. nih.gov This process involves the systematic synthesis and evaluation of analogues to understand how specific structural modifications affect biological activity. nih.govmdpi.com Starting with a scaffold derived from (S)-amino-(3-hydroxyphenyl)acetic acid, medicinal chemists can explore modifications at several key positions to enhance interactions with the target enzyme.

Key modifications in SAR studies include:

Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring can be altered to improve binding affinity through enhanced hydrophobic, steric, or hydrogen-bonding interactions within the enzyme's active site.

Carboxyl Group Modification: The carboxylic acid can be converted into various bioisosteres, such as amides, esters, or ketones, to form different interactions with active site residues and improve cell permeability or metabolic stability.

N-Terminus Derivatization: After removal of the Boc protecting group, the resulting free amine can be acylated or alkylated with a wide variety of functional groups to probe for additional binding pockets and enhance selectivity for the target enzyme over related enzymes.

These systematic studies provide a detailed understanding of the molecular interactions governing inhibitor binding, guiding the design of more effective therapeutic agents. nih.govnih.gov

| Modification Site on (S)-amino-(3-hydroxyphenyl)acetic acid Core | Example Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Phenolic -OH group | Moving to 2- or 4-position; converting to methoxy (B1213986) (-OCH₃) ether. | Altered hydrogen bonding capacity and lipophilicity. | Optimizes interaction with specific polar or non-polar residues in the enzyme's binding pocket. mdpi.com |

| Phenyl Ring | Adding halogen (F, Cl) or alkyl groups. | Increased hydrophobic interactions; altered electronic properties. | Fills empty hydrophobic pockets to increase binding affinity (van der Waals interactions). researchgate.net |

| Carboxyl Group (-COOH) | Conversion to primary or secondary amide (-CONH₂, -CONHR). | Introduces new hydrogen bond donor/acceptor capabilities. | Amides can form different hydrogen bond networks with the enzyme compared to a carboxylate, potentially increasing affinity and selectivity. frontiersin.org |

| Amino Group (-NH₂) (post-deprotection) | Acylation with different sulfonyl chlorides or carboxylic acids. | Introduces bulky groups that can access secondary binding sites. | Extends the molecule to interact with regions outside the primary active site, which can significantly improve potency and selectivity. nih.gov |

Development of Receptor Ligands and Modulators

The ability to modulate the activity of cellular receptors with small molecules is fundamental to treating a vast array of diseases. Amino acid scaffolds are frequently employed in the design of receptor ligands due to their biocompatibility and structural diversity. This compound, with its defined stereochemistry and functional handles, is a powerful tool for developing novel agonists and antagonists.

The design of a receptor ligand, whether an agonist that activates the receptor or an antagonist that blocks it, hinges on achieving a precise three-dimensional arrangement of functional groups that complement the receptor's binding site. The rigid phenyl ring and chiral center of this compound provide a stable framework upon which pharmacophoric elements can be positioned.

Its unique structure, which allows for the incorporation of both hydrophobic and hydrophilic properties, facilitates the design of novel therapeutic agents targeting specific biological pathways. chemimpex.com For example, in the design of ligands for G-protein coupled receptors (GPCRs), the phenolic hydroxyl might mimic the function of a tyrosine residue, engaging in critical hydrogen bonds, while the carboxylic acid could interact with basic residues like lysine or arginine in the receptor. By extending the molecule from the amine or carboxyl terminus, chemists can position other functional groups to interact with different parts of the receptor, effectively switching the molecule's activity from an agonist to an antagonist.

To refine ligand design, it is essential to profile the interactions between the synthesized compounds and their target receptors. This is often achieved using in vitro model systems, such as cell lines expressing the receptor of interest or purified receptor proteins. Techniques like radioligand binding assays are used to determine the binding affinity (Kd) of the designed ligands.

By systematically altering the structure of the parent compound, this compound, a library of analogues can be screened to build a comprehensive interaction profile. Molecular dynamics simulations can also be employed to understand how structural differences between ligands affect their binding modes. For example, studies on serotonin (B10506) receptors have shown that altering the distance between key functional groups in a ligand can dramatically change its interaction with the receptor and its subsequent biological effect. nih.gov The versatile chemistry of the title compound allows for such systematic modifications, enabling a detailed exploration of the ligand-receptor landscape.

Table 2: Illustrative Ligand-Receptor Interaction Profile

| Ligand Derivative (from Parent Compound) | Receptor Target (Hypothetical) | Binding Affinity (Kd) | Inferred Activity |

| Parent Compound | Receptor A | 50 nM | Agonist |

| Analogue with extended N-alkyl chain | Receptor A | 75 nM | Partial Agonist |

| Analogue with bulky phenyl substituent | Receptor A | 25 nM | Antagonist |

| Parent Compound | Receptor B | >10,000 nM | Inactive |

Fabrication of Functional Materials

The applications of this compound extend beyond medicinal chemistry into the realm of materials science. chemimpex.com The same features that make it a valuable building block for drugs—chirality, biocompatibility, and multiple reactive sites—also make it an excellent monomer for the synthesis of advanced functional materials.

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them highly useful for biomedical applications such as tissue engineering and drug delivery. Amino acid-based hydrogels are particularly attractive due to their inherent biocompatibility and biodegradability.

This compound is a prime candidate for incorporation into hydrogel networks. The carboxylic acid and hydroxyl groups can participate in polymerization and cross-linking reactions. For example, the carboxylic acid can be activated to form ester or amide bonds with co-monomers containing hydroxyl or amine groups, respectively. The phenolic hydroxyl provides an additional site for cross-linking, which can be used to control the hydrogel's mechanical properties, swelling ratio, and degradation rate. The presence of the chiral amino acid component can also impart specific biological recognition properties to the final material.

The synthesis of functionalized polymers with precisely controlled properties is a major goal in materials science. The use of Boc-protected amino acid monomers allows for the creation of polymers with pendant functional groups that can be deprotected under mild conditions to reveal reactive amines. beilstein-journals.org

Incorporating this compound into polymer backbones, such as polyamides or polyesters, can yield materials with unique characteristics. bezwadabiomedical.commdpi.com The amino acid component ensures that the polymer can be hydrolyzed into safe, biocompatible byproducts. bezwadabiomedical.com The pendant hydroxyphenyl group can be used for post-polymerization modification, allowing for the attachment of drugs, imaging agents, or targeting ligands. These functionalized polymers are promising candidates for creating sophisticated drug delivery systems, coatings for medical devices, and scaffolds for regenerative medicine. chemimpex.combezwadabiomedical.com

Table 3: Potential Properties of Biomaterials Derived from this compound

| Polymer Type | Key Properties | Potential Applications |

| Polyester | Biodegradable, Tunable hydrolysis profile, Good mechanical properties | Drug delivery vehicles, Absorbable sutures, Tissue engineering scaffolds |

| Polyamide | High thermal stability, Specific binding capabilities, Ordered structures | Bioseparation membranes, Functional coatings, Chiral catalysts |

| Hydrogel | High water content, Biocompatible, Stimuli-responsive | Wound healing dressings, Controlled release matrices, 3D cell culture |

Elucidation of Molecular Interactions and Biochemical Mechanism of Action

Biophysical and Biochemical Probing of Enzyme Active Sites

The binding of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid to an enzyme's active site is governed by a combination of non-covalent interactions. While specific experimental data for this exact molecule is not extensively available, we can infer its probable interactions based on the well-understood principles of enzyme-ligand binding and studies of analogous molecules. ijrar.org

The hydroxyl group on the phenyl ring and the carboxylic acid and protected amine groups of this compound are key players in forming hydrogen bonds within an enzyme's active site. nih.govmdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the Boc group and the carboxylic acid can act as hydrogen bond acceptors. The N-H group of the protected amine can serve as a hydrogen bond donor. These interactions are crucial for the specific recognition and stabilization of the ligand within the active site. mdpi.com

The electrostatic properties of the molecule also contribute significantly to its binding affinity. acs.org The partial negative charge on the oxygen atoms and the partial positive charge on the hydrogen atoms create a dipole moment that can interact favorably with the electrostatic field of the enzyme's active site. acs.org The distribution of electron density in the phenyl ring further influences these interactions.

Table 1: Potential Hydrogen Bonding and Electrostatic Interactions of this compound in an Enzyme Active Site

| Functional Group | Potential Interaction | Role in Binding |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Orientation and affinity |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Anchoring and affinity |

| Boc-Protected Amine (-NHBoc) | Hydrogen Bond Donor/Acceptor (from carbonyl) | Steric influence and stabilization |

| Phenyl Ring (π-system) | π-stacking, van der Waals | Hydrophobic interactions, affinity |

This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular recognition.

The aromatic ring of this compound can participate in cation-pi interactions with positively charged amino acid residues in the enzyme's active site, such as lysine (B10760008) or arginine. nih.govresearchgate.netnih.gov This non-covalent interaction, where the cation interacts favorably with the electron-rich face of the aromatic ring, can significantly contribute to the binding energy. researchgate.net

Furthermore, the tert-butyl group of the Boc protecting group and the phenyl ring itself are hydrophobic and can fit into hydrophobic pockets within the enzyme's active site. princeton.eduorganic-chemistry.org These hydrophobic interactions are a major driving force for protein folding and ligand binding, as they release ordered water molecules from the nonpolar surfaces, leading to a favorable increase in entropy. researchgate.netacs.org The specific geometry and size of these hydrophobic pockets in the enzyme determine the selectivity for ligands like this compound. chemscene.com

The functional groups of this compound, particularly the carboxylic acid and the phenolic hydroxyl group, have the potential to participate in general acid-base catalysis if the compound acts as an inhibitor that mimics a transition state or a substrate. wou.edu The carboxylic acid group can act as a general acid by donating a proton, while its conjugate base, the carboxylate, can act as a general base by accepting a proton. Similarly, the phenolic hydroxyl group can participate in proton transfer reactions. nih.gov The pKa values of these groups are influenced by the microenvironment of the enzyme's active site. nih.gov By strategically positioning these functional groups, the enzyme can facilitate the reaction by stabilizing charged intermediates. wou.edu

Design and Application of Biochemical Probes

The core structure of this compound can be chemically modified to create sophisticated biochemical probes for studying protein structure and function.

To track and identify the binding partners of a molecule within a complex biological system, a bio-orthogonal handle can be incorporated into its structure. acs.orgacs.org For this compound, this could involve the synthesis of derivatives containing an azide (B81097) or an alkyne group. nih.gov These functional groups are generally inert to biological molecules but can undergo specific chemical reactions, known as click chemistry, with a complementary probe. researchgate.net For instance, an azide- or alkyne-containing version of this compound could be synthesized, allowing for its subsequent detection and isolation. The synthesis of such derivatives often involves multi-step organic reactions to introduce the desired functional group without affecting the other reactive parts of the molecule. rsc.orgrsc.orgresearchgate.net

Once a bio-orthogonally labeled derivative of this compound is incorporated into a biological system, it can be used in a variety of powerful applications. nih.gov

Click Chemistry: The azide or alkyne handle on the molecule can be "clicked" with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that has the corresponding alkyne or azide group. acs.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and specific, allowing for the visualization or affinity purification of the target-bound amino acid derivative. nih.govacs.org

Cross-Linking: Photo-reactive groups, such as a diazirine or a benzophenone, can be incorporated into the structure of this compound. nih.govnih.gov Upon photoactivation with UV light, these groups form a covalent bond with nearby molecules, effectively cross-linking the probe to its interacting partners. nih.govnih.gov This technique is invaluable for identifying transient or weak protein-protein interactions and for mapping the three-dimensional architecture of protein complexes. nih.gov

Table 2: Potential Bio-orthogonal Applications of Modified this compound

| Modification | Application | Technique | Purpose |

| Azide or Alkyne Group | Protein Labeling | Click Chemistry | Visualization, Affinity Purification |

| Diazirine or Benzophenone | Protein Cross-Linking | Photo-affinity Labeling | Identification of Interacting Partners |

This table illustrates potential applications based on established bio-orthogonal chemistry methodologies.

Application as Analytical Tools for Signal Transduction Pathways and Gene Regulation Studies

This compound is not typically a direct actor in cellular assays but rather an essential starting material for the synthesis of sophisticated molecular probes used to dissect signal transduction and gene regulation. Its incorporation into custom-designed peptides allows researchers to create tools that can interact with specific components of cellular signaling pathways with high precision.

Signal transduction is the process by which a cell converts an external signal, like a hormone binding to a receptor, into a specific cellular response. Peptides are often key players in these pathways. By synthesizing peptide analogues using this compound, scientists can create peptidomimetics that can either activate (agonist) or block (antagonist) specific receptors. For instance, creating a stable analogue of a natural peptide hormone allows for prolonged stimulation or inhibition of its corresponding receptor, enabling detailed study of the downstream effects on intracellular signaling cascades. nih.gov

A powerful technique where such unnatural amino acids are pivotal is unnatural amino acid mutagenesis. nih.gov In this method, a gene for a protein of interest is modified to incorporate an unnatural amino acid at a specific site. nih.gov The unique properties of the introduced acid, such as the phenolic group in this compound, can serve as a probe. For example, it could be used to introduce a specific hydrogen bonding capability or a site for photo-crosslinking to identify interacting proteins in a signaling complex. While this exact compound may not be the final probe, its derivatives are central to this methodology, which helps map the intricate network of protein-protein interactions that govern signal transduction. nih.gov

While direct application in gene regulation studies is less common, the principle remains the same. Signal transduction pathways often culminate in the activation or repression of transcription factors, which in turn regulate gene expression. By using peptides synthesized with this compound to modulate an upstream signaling event, researchers can study the consequential changes in the expression of specific genes, thereby linking a signaling pathway to its genetic output.

Mimicry of Natural Amino Acid Properties and Biological Recognition Processes

The utility of this compound in creating bioactive molecules stems from its ability to mimic natural amino acids while introducing novel structural properties. The field of peptidomimetics, which focuses on creating molecules that replicate the function of natural peptides, relies heavily on building blocks like this. nih.gov

The core structure mimics a natural amino acid, allowing it to be recognized, albeit differently, by the cellular machinery involved in peptide interactions. The 3-hydroxyphenyl side chain is structurally similar to the side chain of tyrosine, a natural α-amino acid. Tyrosine is frequently involved in critical biological recognition events, including phosphorylation cascades that are central to signal transduction. By placing a similar phenolic group on a more stable β-peptide backbone, a synthetic peptide can engage with a tyrosine-binding pocket in a receptor or enzyme, but without being susceptible to the same enzymatic modifications or degradation. chemimpex.com

Researchers have developed several strategies to design these bioactive β-peptides:

Direct Conversion : Translating the side-chain sequence of a known bioactive α-peptide directly to a β-peptide backbone. nih.gov

Side-Chain Grafting : Identifying the specific side chains from a natural protein that are critical for its biological activity and "grafting" them onto a stable β-peptide scaffold. nih.gov

Through these strategies, peptides incorporating this compound can be designed to mimic natural ligands, effectively hijacking biological recognition processes. For example, a β-peptide designed this way could bind to a somatostatin (B550006) receptor or inhibit the hDM2 protein, actions that are normally performed by natural α-peptides or proteins. nih.gov This mimicry allows these synthetic molecules to serve as potent and stable tools for manipulating and studying biological systems. chemimpex.com

Compound Data

Below are tables detailing the properties of the primary compound and related chemical structures mentioned in this article.

Table 1: this compound and its Isomers

| Property | This compound | Boc-(R)-3-amino-3-(3-hydroxyphenyl)propionic acid | Boc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid |

|---|---|---|---|

| Synonym | (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyphenyl)acetic acid | N/A | Boc-L-β-Phe(4-OH)-OH |

| CAS Number | 46988-94-7 | N/A | N/A |

| Molecular Formula | C13H17NO5 | C14H19NO5 | C14H19NO5 |

| Molecular Weight | 267.28 g/mol | 281.30 g/mol | 281.31 g/mol |

| Purity | ≥95% | ≥95% | ≥98% (HPLC) |

| Appearance | N/A | N/A | White to off-white powder |

Table 2: Related Amino Acid Structures

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3-Hydroxyphenylacetic acid | 2-(3-hydroxyphenyl)acetic acid | C8H8O3 | 152.15 g/mol |

| (3-Amino-4-hydroxyphenyl)acetic acid | 2-(3-amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | 167.16 g/mol |

| (Boc-aminooxy)acetic acid | 2-({[(tert-butoxy)carbonyl]amino}oxy)acetic acid | C7H13NO5 | 191.18 g/mol |

Computational and Theoretical Studies

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are at the forefront of computational chemistry for elucidating the intrinsic properties of molecules. researchgate.netcuni.cz These first-principles approaches solve the electronic Schrödinger equation to provide accurate descriptions of molecular geometry, electronic structure, and spectroscopic properties. For Boc-(S)-amino-(3-hydroxyphenyl)acetic acid, these methods are crucial for understanding its fundamental chemical nature.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. researchgate.net This is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of D-(-)-alpha-Phenylglycine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38-1.40 | 118-121 | - |

| C-N | 1.46 | - | - |

| C=O | 1.21 | - | - |

| O-H | 0.97 | - | - |

| C-C-N | - | 110.5 | - |

| N-C-C(O) | - | 111.2 | - |

| O-C-O | - | 124.9 | - |

| C-C-C-C (ring) | - | - | 0.0 to 0.5 |

| H-N-C-C | - | - | -60.2 |

Data adapted from a study on D-(-)-alpha-Phenylglycine for illustrative purposes. researchgate.net

Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. researchgate.net These analyses can reveal the nature of the electronic environment around the Boc protecting group, the phenyl ring, and the carboxylic acid moiety, which are crucial for the molecule's reactivity and intermolecular interactions. The electronic properties of substituted m-terphenyls have been shown to be influenced by the nature of the substituents, a principle that also applies here. nih.gov

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Mapping the conformational landscape is essential to identify the most stable, low-energy conformers that are likely to be populated under physiological conditions. nih.gov This is achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. uni-muenchen.deq-chem.comresearchgate.netblogspot.com

The identification of energy minima is critical, as these correspond to stable conformations. researchgate.netresearchgate.net For N-protected amino acids, the relative energies of different rotamers can significantly influence their biological activity and incorporation into peptides. nih.gov While a specific PES scan for this compound is not available, studies on similar dipeptides and amino acids have shown that intramolecular hydrogen bonds play a significant role in stabilizing certain conformations. nih.gov The energy barriers between different conformers, also determined from the PES, indicate the flexibility of the molecule and the ease of interconversion between different conformations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as infrared (IR) and Raman spectra. arxiv.org By calculating the vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions. researchgate.netwalshmedicalmedia.com This is particularly useful for characterizing the molecule and identifying the presence of specific functional groups and interactions.

Theoretical vibrational frequencies are often scaled to better match experimental data. researchgate.netresearchgate.net A comparative study of experimental and calculated vibrational frequencies for a related molecule, such as L-Tyrosine, can illustrate the accuracy of these predictions. researchgate.netwalshmedicalmedia.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for L-Tyrosine

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) | Experimental Frequency (cm⁻¹) (Raman) | Assignment |

| OH stretch (phenolic) | 3645 | 3630 | ν(O-H) |

| NH2 asym. stretch | 3420 | 3400 | νas(NH₂) |

| NH2 sym. stretch | 3350 | 3340 | νs(NH₂) |

| C=O stretch | 1750 | 1745 | ν(C=O) |

| Phenyl ring stretch | 1615 | 1618 | ν(C-C) |

| Phenyl ring breathing | 850 | 852 | Ring breathing |

Data adapted from studies on L-Tyrosine for illustrative purposes. researchgate.netwalshmedicalmedia.comescholarship.orgresearchgate.netwalshmedicalmedia.com

The calculated spectra can also aid in the interpretation of complex experimental spectra where bands may overlap. The good agreement typically observed between scaled theoretical and experimental frequencies validates the accuracy of the computed molecular structure and force field. semanticscholar.org

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are employed to study its dynamic behavior and interactions with other molecules, such as proteins. fu-berlin.denih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govacs.orgresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies can predict its binding mode within the active site of a target protein and estimate its binding affinity.

The docking process involves generating a multitude of possible binding poses and scoring them based on a scoring function that approximates the binding free energy. A successful docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

While a specific docking study for this compound is not documented, studies on similar phenylglycine derivatives have been conducted. nih.gov For instance, docking a phenylglycine derivative into the active site of a serine protease can reveal important binding interactions. nih.govrcsb.org

Table 3: Illustrative Ligand-Protein Docking Results for a Phenylglycine Analog with a Serine Protease

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Phenylglycine Analog | Serine Protease | 1HXE | -8.2 | His57, Asp102, Ser195, Gly193 |

This data is hypothetical and for illustrative purposes, based on typical results from docking studies with similar compounds and target proteins. nih.govrcsb.org

The results from docking simulations can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that enhance its interaction with the target protein. The consideration of non-natural amino acids in docking approaches is an expanding field. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by simulating the movement of atoms over time. americanpeptidesociety.orgdtu.dkresearchgate.net For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in aqueous solution, and to assess the stability of its complexes with proteins. ijbiotech.comresearchgate.netnih.gov

A key metric in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD trajectory indicates that the system has reached equilibrium. nih.govbiotite-python.org The root-mean-square fluctuation (RMSF) provides information about the flexibility of different parts of the molecule.

When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose. A stable complex will exhibit a low and stable RMSD for both the protein and the ligand throughout the simulation.

Table 4: Illustrative MD Simulation Analysis of a Ligand-Protein Complex

| System | Simulation Time (ns) | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Stable Interactions |

| Phenylglycine Analog-Serine Protease Complex | 100 | 1.5 ± 0.3 | 0.8 ± 0.2 | H-bond with Ser195, Pi-stacking with His57 |

This data is hypothetical and for illustrative purposes, based on typical results from MD simulations of ligand-protein complexes.

MD simulations can also provide insights into how the ligand affects the protein's dynamics and vice versa, offering a more complete understanding of the binding event.

Free Energy Calculations for Ligand Binding Processes

Free energy calculations are a cornerstone of computational chemistry for predicting the binding affinity of a ligand, such as a derivative of this compound, to a biological target, typically a protein. These methods estimate the change in Gibbs free energy (ΔG) upon binding, which is directly related to the binding constant (Kb). A more negative ΔG indicates a stronger and more favorable binding interaction.

One of the powerful approaches for this is the use of molecular dynamics (MD) simulations coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These simulations model the dynamic nature of both the ligand and the protein, providing a more accurate representation of the binding event than static docking methods alone. nih.gov For instance, studies on various protein-ligand complexes have demonstrated that these computational procedures can yield binding free energies that are in good agreement with experimental values. nih.gov

The process involves running separate MD simulations for the protein-ligand complex, the free protein, and the free ligand in a simulated aqueous environment. The binding free energy is then calculated by subtracting the free energies of the unbound protein and ligand from that of the bound complex. This approach can be computationally intensive but provides invaluable, atom-level insights into the key interactions driving the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can predict their activity based on calculated molecular descriptors.

These descriptors quantify various aspects of a molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By correlating these descriptors with experimentally determined biological activities for a set of training compounds, a predictive model can be built.

For example, QSAR studies on N-hydroxy-alpha-phenylsulfonylacetamide derivatives, which share some structural similarities with amino acid derivatives, have successfully identified key molecular features for the inhibition of matrix metalloproteinases. nih.gov Similarly, QSAR models have been developed for phenoxyacetic acid-derived congeners to predict their herbicidal activity, highlighting the importance of lipophilicity and polarizability. mdpi.com

A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents on the phenyl ring affect a particular biological activity. The data could be presented as follows:

| Derivative | Substituent (R) | log(1/IC50) (Observed) | logP (Descriptor 1) | Molar Volume (Descriptor 2) |

| 1 | -H | 4.5 | 2.1 | 250 |

| 2 | -Cl | 5.2 | 2.8 | 265 |

| 3 | -CH3 | 4.8 | 2.6 | 260 |

| 4 | -NO2 | 5.5 | 1.9 | 270 |

| 5 | -OH | 4.3 | 1.5 | 255 |

This type of analysis allows researchers to prioritize the synthesis of new derivatives with potentially enhanced activity, thereby streamlining the drug discovery process. The reliability of QSAR models is typically assessed through internal and external validation methods to ensure their predictive power. nih.gov

Prediction of Reaction Pathways and Transition State Analysis in Asymmetric Catalysis

Computational methods are instrumental in understanding and predicting the outcomes of asymmetric catalytic reactions, which are crucial for synthesizing enantiomerically pure compounds like this compound. Transition state analysis, often performed using quantum mechanics (QM) or combined QM/MM methods, allows for the detailed examination of the reaction mechanism at the atomic level.

In asymmetric catalysis, a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. By calculating the energies of the transition states leading to the different stereoisomers, chemists can predict the stereochemical outcome of a reaction. The enantiomeric excess (e.e.) is determined by the energy difference between the diastereomeric transition states; a larger energy difference leads to a higher e.e.

For instance, in the asymmetric synthesis of α-aminophosphonic acids, a class of compounds related to amino acids, computational studies have been used to rationalize the observed stereoselectivity. nih.gov These studies reveal that the formation of a highly organized, chelated transition state between the substrate, the catalyst, and the reagents can dictate the facial selectivity of the attack on an imine, leading to the preferential formation of one enantiomer. nih.gov The conformation of the imine substrate and the steric hindrance in the transition state are often identified as key factors controlling the diastereoselectivity. nih.gov

A hypothetical transition state analysis for the asymmetric synthesis of a this compound precursor might yield the following data:

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-S | Leads to (S)-enantiomer | 0.0 | Major |

| TS-R | Leads to (R)-enantiomer | +2.5 | Minor |

This analysis provides a rational basis for catalyst design and optimization, guiding synthetic chemists in the development of more efficient and selective methods for producing chiral molecules.

Advanced Research Perspectives and Future Directions

Exploration of Novel Chemical Transformations and Reaction Methodologies

The development of innovative and efficient synthetic methods for chiral amino acids is a perpetual goal in organic chemistry. Future research on Boc-(S)-amino-(3-hydroxyphenyl)acetic acid is poised to focus on several key areas of chemical transformation.

One promising avenue is the continued exploration of catalytic asymmetric synthesis . While classical methods exist, the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could lead to more efficient, atom-economical, and environmentally benign routes to this and related compounds. frontiersin.orgbohrium.com Researchers are particularly interested in systems that can control stereochemistry with high precision, a critical factor for pharmaceutical applications. frontiersin.org The asymmetric synthesis of α-allyl-α-aryl α-amino acids through tandem alkylation/π-allylation of α-iminoesters represents a sophisticated strategy that could be adapted for this class of compounds. nih.govnih.gov

Furthermore, biocatalysis offers a powerful alternative to traditional chemical synthesis. acs.org The use of enzymes, such as transaminases or engineered synthases, could provide highly enantioselective pathways to (S)-amino-(3-hydroxyphenyl)acetic acid, which can then be protected. acs.org Enzymatic processes often proceed under mild conditions, reducing the need for harsh reagents and simplifying purification.

The modification of the core structure of this compound is another area ripe for investigation. This includes the development of novel protecting group strategies beyond the standard Boc-group, potentially offering orthogonal deprotection schemes for more complex synthetic endeavors. peptide.comnih.gov Additionally, new methods for the selective functionalization of the aromatic ring would significantly expand the synthetic utility of this building block.

| Research Area | Focus | Potential Advantages |

| Catalytic Asymmetric Synthesis | Development of novel chiral catalysts (organocatalysts, transition-metal complexes). frontiersin.orgbohrium.com | Higher efficiency, atom economy, stereocontrol, and greener processes. |

| Biocatalysis | Utilization of enzymes (e.g., transaminases) for synthesis. acs.org | High enantioselectivity, mild reaction conditions, and reduced waste. |

| Structural Modification | Novel protecting groups and selective aromatic ring functionalization. | Expanded synthetic versatility and access to new derivatives. |

Advanced Applications in Medicinal Chemistry Research for Target Validation and Lead Optimization

The inherent structural motifs of this compound make it a valuable precursor for the synthesis of biologically active molecules, with significant potential in target validation and lead optimization.

In the realm of target validation , this compound can serve as a key starting material for the synthesis of chemical probes . rsc.org These probes, which can be tagged with reporter groups, are instrumental in identifying and studying the function of novel biological targets. For instance, derivatives of hydroxyphenylglycine are components of probes used to investigate the biosynthesis of complex natural products like the antibiotic vancomycin (B549263). rsc.org By incorporating this building block into probe molecules, researchers can gain insights into the substrate specificity of enzymes and the timing of post-translational modifications.

For lead optimization , this compound provides a versatile scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov Its defined stereochemistry is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. The phenolic hydroxyl group and the amino acid functionality offer multiple points for chemical modification, allowing for the systematic exploration of how different substituents impact potency, selectivity, and pharmacokinetic properties. A notable example is the use of 4-hydroxyphenylglycine derivatives in the development of agonists for the orphan G protein-coupled receptor GPR88, a potential target for central nervous system disorders. nih.govnih.govresearchgate.net

| Application | Utility of this compound | Example Research Area |

| Target Validation | Synthesis of chemical probes to identify and study biological targets. rsc.org | Investigating enzyme function in antibiotic biosynthesis. rsc.org |

| Lead Optimization | A scaffold for generating compound libraries for SAR studies. nih.govnih.gov | Development of GPR88 agonists for CNS disorders. nih.govnih.govresearchgate.net |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Materials Science

The future of chemical research lies in the convergence of different scientific disciplines. This compound is well-positioned to be a key player in such interdisciplinary endeavors.

At the interface of synthetic organic chemistry and chemical biology , this compound can be used to construct sophisticated molecular tools to probe and manipulate biological systems. Its incorporation into peptides and peptidomimetics can lead to the development of novel therapeutics or diagnostic agents. fu-berlin.de The ability to synthesize peptides using Boc-protected amino acids on a solid phase is a well-established and powerful technique. core.ac.ukpeptide.comresearchgate.net

In the burgeoning field of materials science , amino acids are being explored as monomers for the creation of novel biocompatible and biodegradable polymers. researchgate.netmdpi.com The functional groups on this compound could be exploited to synthesize polymers with tailored properties, such as specific recognition capabilities or responsiveness to environmental stimuli. These materials could find applications in drug delivery, tissue engineering, and diagnostics. The incorporation of amino acids into polymers can influence properties like hydrophobicity and cell association, highlighting the potential for creating materials with specific biological interactions. researchgate.net

The synergy between these fields will undoubtedly unlock new applications for this versatile molecule, from the development of "smart" biomaterials to the creation of highly selective chemical sensors.

Q & A

Q. What synthetic strategies are recommended for introducing the Boc protecting group to (S)-amino-(3-hydroxyphenyl)acetic acid?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For chiral amino acids like (S)-amino-(3-hydroxyphenyl)acetic acid, the reaction is performed in a mixture of water and dioxane (1:1) with sodium bicarbonate to maintain pH 8–8. After 12–24 hours, the product is purified via acid-base extraction, leveraging the compound’s solubility in organic solvents (e.g., ethyl acetate) . Chiral integrity should be confirmed using polarimetry or chiral HPLC.

Q. How can the purity and enantiomeric excess of Boc-(S)-amino-(3-hydroxyphenyl)acetic acid be validated?

Use reversed-phase HPLC with a chiral stationary phase (e.g., Chiralpak IA or IB columns) to resolve enantiomers. Mobile phases often combine acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for peak sharpening. Mass spectrometry (LC-MS) confirms molecular weight, while ¹H/¹³C NMR verifies structural integrity and absence of diastereomers. For quantitative purity, elemental analysis or combustion analysis (C, H, N) is recommended .

Q. What analytical methods are suitable for detecting this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is optimal. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using C18 cartridges. Calibration curves using deuterated internal standards (e.g., Boc-(S)-amino-(3-hydroxyphenyl-d₄-acetic acid)) improve accuracy. Detection limits as low as 1 ng/mL are achievable .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of Boc-protected amino acids in vivo be resolved?

Discrepancies often arise from differences in hydrolysis rates due to esterase activity or pH variability. To address this:

- Conduct stability assays in simulated physiological buffers (e.g., PBS at pH 7.4 and 5.5) .

- Use LC-MS to track time-dependent degradation and identify metabolites (e.g., free 3-hydroxyphenylacetic acid).

- Compare results across multiple biological models (e.g., human serum vs. rodent plasma) to assess species-specific enzyme activity .

Q. What strategies improve the yield of this compound in solid-phase peptide synthesis (SPPS)?

Optimize coupling conditions using activators like HOBt/DIC or COMU to minimize racemization. Pre-activate the amino acid with 2–4 equivalents of activator in DMF for 5 minutes before adding to the resin. Monitor coupling efficiency via Kaiser test or Fmoc-depletion assays. For sterically hindered residues, microwave-assisted synthesis at 50°C for 10 minutes can enhance reaction rates .

Q. How can enantiomeric purity be maintained during Boc deprotection under acidic conditions?

Use mild deprotecting agents like TFA in dichloromethane (DCM) with scavengers (e.g., triisopropylsilane) to minimize acid-induced racemization. Limit exposure time (<30 minutes) and monitor by chiral HPLC post-deprotection. For sensitive sequences, consider orthogonal protection (e.g., Fmoc for temporary groups) to reduce acidic treatment .

Q. What computational tools predict the solubility and reactivity of this compound in nonpolar solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation energies and dipole moments. Software like COSMO-RS predicts solubility parameters in solvents like DCM or THF. Molecular dynamics simulations (e.g., GROMACS) assess aggregation tendencies, which inform crystallization protocols .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final cleavage of this compound from resin-bound peptides?

Low yields often stem from incomplete acidolysis or side reactions. Solutions include:

Q. How to address discrepancies in NMR data for this compound due to rotameric equilibria?

Rotamers arise from restricted rotation around the C–N bond of the Boc group. Acquire NMR spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals. Alternatively, use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For quantitative analysis, integrate signals over a range of temperatures or use dynamic NMR simulations .

Q. What experimental designs mitigate oxidative degradation of the 3-hydroxyphenyl moiety during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.